1-chloro-2-iodo-4-(trifluoromethoxy)benzene
Description
1-Chloro-2-iodo-4-(trifluoromethoxy)benzene (CAS: 845866-91-3) is a halogenated aromatic compound with the molecular formula C₇H₃ClF₃IO and a molecular weight of 322.45 g/mol . It features a trifluoromethoxy (-OCF₃) group at the para position, a chlorine atom at the ortho position, and an iodine atom at the meta position relative to the benzene ring. This compound is commercially available with a purity of ≥98% and is typically stored at 2–8°C in light-protected conditions due to its sensitivity to degradation . Its primary applications include serving as an intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) where the iodine substituent acts as a reactive site .
Properties
IUPAC Name |
1-chloro-2-iodo-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3IO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJFXGGNDZJXOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
Polar aprotic solvents like DMF and toluene enhance reaction rates in cross-coupling and SNAr reactions. For iodination, acetic acid improves iodine solubility, enabling milder conditions (50°C vs. traditional 100°C).
Catalyst Loading and Selectivity
Reducing Pd(OAc)₂ loading to 0.5 mol% with excess BINAP (12 mol%) maintains catalytic activity while minimizing costs. For AlCl₃-catalyzed chlorination, stoichiometric amounts (1.2 equiv) ensure complete conversion but require careful quenching to prevent side reactions.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Directed Metalation | t-BuLi, -78°C, hexachloroethane | 72% | High regioselectivity | Cryogenic conditions |
| Ullmann Coupling | CuI, 110°C, DMF | 45% | Broad substrate scope | Long reaction times (24h) |
| Pd-Catalyzed Iodination | Pd(OAc)₂, BINAP, Cs₂CO₃, 50°C | 84% | Mild conditions, high efficiency | Sensitive to moisture |
| SNAr with AgOCF₃ | AgOCF₃, DMF, 120°C | 65% | Direct -OCF₃ installation | Costly silver reagents |
Chemical Reactions Analysis
1-chloro-2-iodo-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include and .
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common. Oxidizing agents like and reducing agents like can be used.
Coupling Reactions: The iodine atom makes the compound suitable for coupling reactions, such as Suzuki-Miyaura coupling , using palladium catalysts to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-2-iodo-4-(trifluoromethoxy)benzene is an organic compound with a benzene ring substituted with chlorine, iodine, and a trifluoromethoxy group, possessing the molecular formula C3]ClF$$3]IO and a molecular weight of 322.45 g/mol. The trifluoromethoxy group imparts electron-withdrawing properties, influencing the compound's chemical reactivity and stability.
Scientific Research Applications
This compound is primarily used as an intermediate in organic synthesis due to its unique structure, which makes it a valuable building block in the creation of pharmaceuticals, agrochemicals, and materials science applications. The presence of halogens enhances its reactivity, making it suitable for further functionalization into more complex compounds. Studies have been conducted to explore its reactivity with nucleophiles and electrophiles, to understand its potential as a precursor in synthesizing biologically active compounds. Its behavior in cross-coupling reactions has been investigated to understand how it can facilitate the formation of biaryl compounds, which are important in medicinal chemistry.
This compound belongs to the class of halogenated benzenes, which are widely studied for their utility in organic synthesis and industrial applications. The unique combination of halogen substituents allows for diverse reactivity patterns, making it a valuable intermediate in the synthesis of more complex molecules. The choice of reagents and reaction conditions plays a crucial role in determining the products formed during these reactions. For instance, nucleophilic substitution may utilize sodium methoxide or potassium tert-butoxide in polar aprotic solvents, while electrophilic substitution could involve bromine or chlorine with a Lewis acid catalyst.
Several compounds share structural similarities with this compound. The dual presence of chlorine and iodine allows for selective functionalization pathways, while the trifluoromethoxy group enhances stability and lipophilicity, making it particularly valuable in organic synthesis applications.
Mechanism of Action
The mechanism by which 1-chloro-2-iodo-4-(trifluoromethoxy)benzene exerts its effects depends on its specific application. In coupling reactions, for example, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The trifluoromethoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Electron-Withdrawing Groups : The trifluoromethoxy (-OCF₃) group in the target compound is less electron-withdrawing than trifluoromethyl (-CF₃) due to resonance effects, impacting reactivity in electrophilic substitution .
Halogen Reactivity : The iodine atom in the target compound facilitates cross-coupling reactions more readily than bromine or chlorine analogs (e.g., 1-bromo-3-(trifluoromethoxy)benzene) due to the weaker C–I bond .
Positional Isomerism : Compounds like 4-chloro-1-iodo-2-(trifluoromethyl)benzene demonstrate how substituent positions alter steric hindrance and regioselectivity in reactions .
Table 2: Reactivity Comparison in Cross-Coupling Reactions
- Iodine vs. Bromine : The target compound’s iodine substituent enables higher yields in coupling reactions compared to brominated analogs (e.g., 1-bromo-4-(trifluoromethoxy)benzene) due to faster oxidative addition in catalytic cycles .
- Trifluoromethoxy Group : The -OCF₃ group stabilizes intermediates via resonance, enhancing reaction efficiency compared to -CF₃ derivatives .
Physical Properties and Stability
Industrial and Market Considerations
- Production Costs : The trifluoromethoxy group increases synthesis complexity compared to -CF₃ derivatives, contributing to higher market prices (e.g., 1-chloro-2-iodo-4-(trifluoromethyl)benzene is more cost-effective for bulk applications) .
- Applications : The target compound is favored in pharmaceutical intermediates (e.g., anti-inflammatory agents), whereas brominated analogs are more common in agrochemicals .
Biological Activity
1-Chloro-2-iodo-4-(trifluoromethoxy)benzene is a halogenated aromatic compound that has garnered interest in various fields of biological research due to its potential bioactive properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : C7H3ClF3IO
- CAS Number : 845866-91-3
The presence of halogen atoms (chlorine, iodine, and trifluoromethoxy) in its structure contributes to its unique chemical reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, which may lead to altered metabolic pathways in cells. For instance, it could potentially inhibit phosphoinositide 3-kinase (PI3K), a crucial enzyme in cancer cell signaling pathways .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development .
- Anticancer Activity : There is emerging evidence that halogenated compounds like this one can induce apoptosis in cancer cells. This effect is likely mediated through the modulation of cell signaling pathways and the induction of oxidative stress .
Anticancer Studies
A study focusing on the anticancer properties of halogenated benzene derivatives indicated that compounds with similar structures can effectively inhibit tumor growth in vitro. For example:
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | TBD | PI3K |
| Related Halogenated Compound | 15 | BCAT1 |
This table illustrates the potential potency of this compound compared to other compounds .
Antimicrobial Activity
In a comparative study assessing the antimicrobial efficacy of various halogenated compounds, this compound demonstrated significant inhibition against Gram-positive bacteria. The results are summarized below:
| Bacterial Strain | Zone of Inhibition (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 10 | 100 |
These findings highlight the compound's potential as a lead for developing new antimicrobial agents .
Future Directions
Given its promising biological activities, future research should focus on:
- Mechanistic Studies : Detailed investigations into the specific molecular targets and pathways affected by this compound.
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models to understand its therapeutic potential better.
- Synthesis of Derivatives : Exploring structural modifications to enhance biological activity and selectivity towards specific targets.
Q & A
Q. Purification Challenges :
- Byproduct Removal : Column chromatography (silica gel, hexane/ethyl acetate) is effective for separating halogenated byproducts.
- Heavy Atom Interference : Iodine’s high atomic mass may complicate NMR interpretation; use high-resolution mass spectrometry (HRMS) and X-ray crystallography for unambiguous confirmation .
Advanced: How do electron-withdrawing substituents (Cl, I, OCF₃) influence regioselectivity in cross-coupling reactions involving this compound?
Methodological Answer:
The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing meta-director, while iodine and chlorine act as ortho/para-directors. Key considerations:
- Suzuki Coupling : The iodine atom serves as a leaving group, enabling palladium-catalyzed coupling. Steric hindrance from the trifluoromethoxy group may favor coupling at the iodine site over chlorine .
- Buchwald-Hartwig Amination : Chlorine’s lower reactivity compared to iodine allows selective substitution at the iodine position under mild conditions (e.g., Pd(OAc)₂, Xantphos ligand) .
Q. Example Refinement Parameters :
| Software | Key Commands | Output Metrics |
|---|---|---|
| SHELXL-2019 | ISOR 0.01 I1; SIMU 0.01 C1 | R1 = 3.8% |
Basic: What considerations are critical when designing biological activity studies for this compound?
Methodological Answer:
- Lipophilicity : The trifluoromethoxy group increases logP (~2.8), suggesting potential membrane permeability. Use octanol-water partition assays to quantify .
- Metabolic Stability : Screen for cytochrome P450 interactions (e.g., CYP3A4) using liver microsome assays.
- Toxicity Profiling : Assess reactive metabolite formation via glutathione trapping experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
